molecular formula C18H21NO3 B1279489 Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate CAS No. 329774-40-5

Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate

Cat. No. B1279489
M. Wt: 299.4 g/mol
InChI Key: INKIYXTWZHJNAH-UHFFFAOYSA-N
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Description

The compound Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate is a chemical entity that can be categorized within the family of benzoates. Benzoates are known for their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of benzoate derivatives often involves the functionalization of benzoic acid or its analogs. For instance, the synthesis of new esters derived from 4-amino-5-chloro-2-methoxybenzoic acid has been reported, where the compounds were found to be potent 5-HT4 receptor agonists . Although the specific synthesis of Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate is not detailed in the provided papers, the methodologies used in these studies could potentially be adapted for its synthesis.

Molecular Structure Analysis

Structural analyses of benzoate derivatives have been performed using techniques such as X-ray crystallography and molecular modeling. For example, the X-ray crystal structures of certain benzoate compounds were determined to understand their conformation and orientation, which is crucial for their biological activity . These techniques could be applied to Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate to gain insights into its molecular structure.

Chemical Reactions Analysis

Benzoate esters can participate in various chemical reactions. The reactivity of such compounds is influenced by the substituents on the benzene ring and the ester group. For instance, the introduction of different substituents on the piperidine ring of benzoate esters has been shown to dramatically change their pharmacological profile . Similarly, the reactivity of Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate would be influenced by its methoxyphenethylamino and methyl ester groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the mesomorphic properties of alkyl benzoates have been studied, showing that the nematic phase of these compounds is thermally stable . The physical and chemical properties of Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate would need to be analyzed using experimental techniques such as NMR, FT-IR, and UV-Visible spectroscopy, similar to the characterization of other benzoate compounds .

Scientific Research Applications

Photophysical and Photochemical Properties

Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate has been studied for its unique photophysical properties. One study introduced methoxy and cyano groups to the thiophenyl moiety of the compound, revealing distinct characters in luminescence properties dependent on the substituted group. This research indicates potential applications in areas requiring specific luminescent properties (Kim et al., 2021).

Potential in Polymerization Processes

In the field of polymer chemistry, a new alkoxyamine bearing a chromophore group linked to the aminoxyl function was proposed as a photoiniferter. This compound, similar in structure to Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate, decomposes under UV irradiation, generating alkyl and nitroxide radicals. It suggests potential uses in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).

Role in Synthesis of Heterocyclic Compounds

The compound has been used in synthesizing various heterocyclic systems. For instance, it was employed in the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, indicating its role as a versatile intermediate in organic synthesis (Selič et al., 1997).

Application in Crystal Structure Studies

Research into the crystal structure of related compounds has revealed insights into intermolecular interactions. For instance, the study of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a structurally related compound, offered understanding of intramolecular hydrogen bonding and crystal stabilization, which can be extrapolated to study the properties of Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate (Kovalenko et al., 2019).

Potential in Biological and Medicinal Applications

While specific studies on biological applications of Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate are not found, research on structurally similar compounds suggests potential in this area. For example, studies on silicon-containing bis-azomethines, which include similar benzoate structures, have demonstrated antimicrobial activity, indicating potential medicinal applications (Zaltariov et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with appropriate protective equipment and avoid release to the environment .

properties

IUPAC Name

methyl 4-[[2-(2-methoxyphenyl)ethylamino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-17-6-4-3-5-15(17)11-12-19-13-14-7-9-16(10-8-14)18(20)22-2/h3-10,19H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKIYXTWZHJNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191838
Record name Methyl 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate

CAS RN

329774-40-5
Record name Methyl 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]-, methyl ester
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